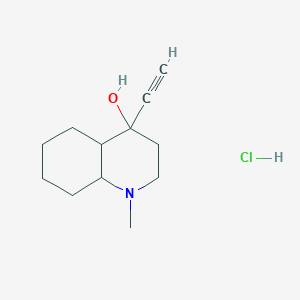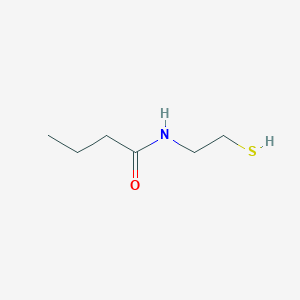
N-(2-mercaptoethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Mercaptoethyl)butyramide: is an organic compound with the molecular formula C6H13NOS It is a derivative of butyramide, where a mercaptoethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-mercaptoethyl)butyramide typically involves the reaction of butyric acid with 2-mercaptoethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
Butyric Acid+2-Mercaptoethylamine→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Mercaptoethyl)butyramide undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Thioethers.
Scientific Research Applications
Chemistry: N-(2-Mercaptoethyl)butyramide is used as a building block in organic synthesis. Its thiol group makes it a valuable intermediate for the preparation of various sulfur-containing compounds.
Biology: In biological research, this compound is used to study the role of thiol groups in proteins and enzymes. It can act as a thiol-protecting agent or a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to interact with biological thiols makes it a candidate for targeting specific biochemical pathways.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-mercaptoethyl)butyramide involves its interaction with thiol groups in proteins and enzymes. The compound can form disulfide bonds with cysteine residues, thereby modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(2-Mercaptoethyl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.
N-(2-Mercaptoethyl)propionamide: Similar structure but with a propionamide group instead of a butyramide group.
Uniqueness: N-(2-Mercaptoethyl)butyramide is unique due to its specific combination of a butyramide backbone and a mercaptoethyl group. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
76322-56-0 |
|---|---|
Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)butanamide |
InChI |
InChI=1S/C6H13NOS/c1-2-3-6(8)7-4-5-9/h9H,2-5H2,1H3,(H,7,8) |
InChI Key |
GEMHCIXUOAEJLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)


![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)

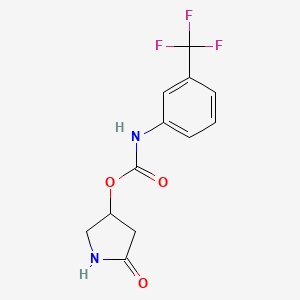
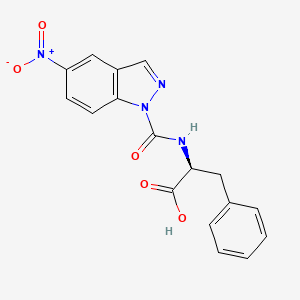
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
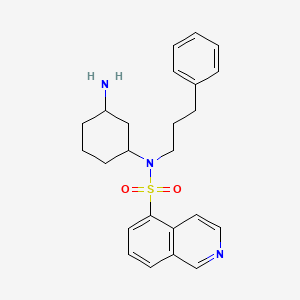
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
